![molecular formula C30H35NO3 B1196478 Ormeloxifene CAS No. 51423-20-2](/img/structure/B1196478.png)
Ormeloxifene
描述
Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator. It is primarily used as a nonsteroidal oral contraceptive. This compound has been available in India since the early 1990s and is marketed under various trade names such as Saheli, Centron, and Sevista . Apart from its contraceptive use, it has shown potential in treating dysfunctional uterine bleeding and advanced breast cancer .
准备方法
Ormeloxifene hydrochloride is synthesized through a series of chemical reactions. The commercial preparation involves the chiral separation of its optical isomers. The process includes fractional crystallization of di-p-toluoyl tartarate salts, followed by alkaline hydrolysis to liberate the free bases of the enantiomers, which are then converted to their hydrochlorides . Industrial production methods often utilize high-performance liquid chromatography for the separation and purification of the isomers .
化学反应分析
Ormeloxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学研究应用
Cancer Treatment
Ormeloxifene has shown promising results in various cancer types, including pancreatic, prostate, breast, and ovarian cancers.
Case Studies
- Pancreatic Cancer : A study demonstrated that this compound significantly inhibited pancreatic cancer cell proliferation and enhanced the efficacy of gemcitabine by 75% in xenograft models .
- Prostate Cancer : this compound treatment led to reduced tumor growth by inhibiting epithelial-to-mesenchymal transition (EMT) processes, showcasing its potential in managing metastatic prostate cancer .
Summary Table of Cancer Studies
Gynecological Applications
This compound is also utilized for managing conditions such as dysfunctional uterine bleeding and menorrhagia.
Efficacy in Menorrhagia
A notable study reported that this compound effectively reduced menstrual blood loss in patients with dysfunctional uterine bleeding (DUB), achieving an 84% relief rate from dysmenorrhea after treatment .
Safety Profile
This compound has a favorable safety profile with minimal side effects, making it a suitable option for long-term use in women experiencing heavy menstrual bleeding .
Summary Table of Gynecological Studies
Condition | Treatment Duration | Efficacy Rate | Side Effects |
---|---|---|---|
Dysfunctional Uterine Bleeding | 6 months | 84% symptom relief | Mild abdominal pain reported |
Menorrhagia | 6 months | 78% cure rate | Minimal side effects noted |
Pharmacological Properties
This compound's pharmacological profile indicates it possesses antioxidant properties and influences systemic hemodynamics positively, making it a candidate for further exploration in cardiovascular health as well .
作用机制
Ormeloxifene acts as a selective estrogen receptor modulator. It exhibits both estrogenic and anti-estrogenic activities depending on the target tissue. As a contraceptive, it inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes . In cancer treatment, it inhibits the epithelial-to-mesenchymal transition process and induces apoptosis in cancer cells .
相似化合物的比较
Ormeloxifene is unique among selective estrogen receptor modulators due to its nonsteroidal nature and once-weekly dosing regimen. Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used primarily in breast cancer treatment.
Raloxifene: Used for the prevention of osteoporosis and breast cancer in postmenopausal women.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis. This compound stands out due to its dual role as a contraceptive and potential anticancer agent.
生物活性
Ormeloxifene, also known as a selective estrogen receptor modulator (SERM), has garnered attention for its diverse biological activities, particularly in the fields of oncology and gynecology. This article will delve into the compound's mechanisms of action, efficacy in various clinical scenarios, and relevant case studies, supported by data tables and research findings.
This compound exhibits its biological activity primarily through the modulation of estrogen receptors (ERs). It can act as an agonist or antagonist depending on the tissue type, which underlies its effectiveness in treating different conditions.
-
Anti-Cancer Activity :
- This compound has demonstrated potent anti-cancer properties, particularly in breast cancer and head and neck squamous cell carcinoma (HNSCC). It induces apoptosis via both intrinsic and extrinsic pathways, with notable activation of caspases and mitochondrial dysfunction .
- In breast cancer models, this compound inhibited cell proliferation in estrogen receptor-positive (ER+) MCF-7 cells more effectively than in estrogen receptor-negative (ER−) MDA-MB231 cells. It caused cell cycle arrest at the G0/G1 phase by upregulating p21 and p27 while downregulating cyclins D1 and E .
- Impact on Signaling Pathways :
- Gynecological Applications :
Table 1: Summary of Clinical Findings on this compound
Case Studies
-
Dysfunctional Uterine Bleeding :
A randomized controlled trial involving women diagnosed with DUB treated with this compound showed a marked improvement in symptoms over 25 weeks. The median PABC score decreased significantly from baseline (p<0.001), indicating effective management of bleeding episodes . -
Breast Cancer Treatment :
In a study focusing on breast cancer cell lines, this compound was found to induce apoptosis at low concentrations by depolarizing mitochondrial membrane potential. This effect was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins . -
Mastalgia Management :
A prospective study evaluated the efficacy of this compound in treating mastalgia and fibroadenoma. Results indicated that 97.6% of women reported complete relief from mastalgia after three months of treatment, showcasing its potential as a safer alternative to traditional therapies .
属性
IUPAC Name |
1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860460 | |
Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51423-20-2 | |
Record name | Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC147956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。